molecular formula C7H14O2 B6278834 2-Methoxycyclohexan-1-ol CAS No. 7429-41-6

2-Methoxycyclohexan-1-ol

Cat. No.: B6278834
CAS No.: 7429-41-6
M. Wt: 130.2
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Description

2-Methoxycyclohexan-1-ol is an organic compound with the molecular formula C7H14O2. It is a derivative of cyclohexanol, where a methoxy group is substituted at the second position of the cyclohexane ring. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxycyclohexan-1-ol can be synthesized through several methods. One common method involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methoxycyclohexanone. This process is carried out under high pressure and temperature, using a metal catalyst such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methoxycyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to cyclohexanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: 2-Methoxycyclohexanone.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

2-Methoxycyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable compound in organic synthesis.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxycyclohexan-1-ol involves its interaction with various molecular targets. For instance, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    Cyclohexanol: Similar structure but lacks the methoxy group.

    2-Methoxycyclohexanone: An oxidized form of 2-Methoxycyclohexan-1-ol.

    Cyclohexanone: Similar structure but lacks the methoxy group and hydroxyl group.

Uniqueness: this compound is unique due to the presence of both a methoxy group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

2-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQZLGQRIVCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883546
Record name Cyclohexanol, 2-methoxy-
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-24-0, 7429-40-5, 7429-41-6
Record name 2-Methoxycyclohexanol
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Record name Cyclohexanol, 2-methoxy-
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Record name Cyclohexanol, 2-methoxy-, trans-
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Record name Cyclohexanol, 2-methoxy-, cis-
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Record name Cyclohexanol, 2-methoxy-
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Record name Cyclohexanol, 2-methoxy-
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Record name 2-methoxycyclohexan-1-ol
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Record name Cyclohexanol, 2-methoxy-, (1R,2R)-rel
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